4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide
Description
Properties
CAS No. |
93760-83-9 |
|---|---|
Molecular Formula |
C14H18N4O3S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
4-amino-N-(5-butoxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N4O3S/c1-2-3-8-21-12-9-16-14(17-10-12)18-22(19,20)13-6-4-11(15)5-7-13/h4-7,9-10H,2-3,8,15H2,1H3,(H,16,17,18) |
InChI Key |
GSFQJPLGVOTORF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Structural and Mechanistic Considerations
Molecular Architecture
4-Amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide (C₁₄H₁₈N₄O₃S) features a pyrimidine ring substituted at position 5 with a butoxy group and at position 2 with a benzenesulfonamide bearing a para-amino group. The electron-withdrawing sulfonamide and electron-donating butoxy groups create a polarized system that influences reactivity in substitution and condensation reactions.
Retrosynthetic Analysis
Retrosynthetic disconnection suggests two primary precursors:
Synthetic Routes and Methodologies
Pyrimidine Subunit Preparation
Synthesis of 5-Butoxy-2-Aminopyrimidine
The patent WO2016059646A2 details a chlorination-amination sequence adaptable for this subunit:
- Chlorination : Treat 2-amino-5-hydroxypyrimidine with POCl₃ in N-methylpyrrolidone (NMP) at 80°C to yield 2-amino-5-chloropyrimidine.
- Butoxylation : React with 1-butanol/K₂CO₃ in dimethylacetamide (DMAc) at 120°C.
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | POCl₃/NMP | 80 | 78 | 95.2 |
| 2 | 1-BuOH/K₂CO₃ | 120 | 65 | 98.7 |
Sulfonamide Coupling
Direct Coupling Strategy
Combine 5-butoxy-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as base:
$$ \text{Pyrimidine-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{TEA/THF}} \text{Target Compound} $$
Optimization Insight : Excess TEA (2.5 eq.) and slow reagent addition (4 h) suppress dimerization.
Alternative Protecting Group Approach
Critical Process Parameters
Solvent Selection
Polar aprotic solvents (NMP, DMAc) enhance chlorination and etherification rates by stabilizing transition states. Comparative kinetics:
| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation (%) |
|---|---|---|
| NMP | 4.2 | 1.8 |
| DMF | 3.7 | 3.5 |
| DMSO | 2.9 | 6.1 |
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studying the interaction of sulfonamide derivatives with biological systems.
Medicine: Investigating its potential as an antibacterial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, this compound effectively blocks the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamides are characterized by their sulfonamide (–SO₂NH–) bridge and variable substituents on the aromatic or heterocyclic moieties. Below is a detailed comparison of the target compound with key structural analogs:
Core Structural Variations
Pyrimidine-Based Sulfonamides
Non-Pyrimidine Heterocyclic Sulfonamides
Physicochemical Properties
However, this may reduce aqueous solubility, a critical factor in drug formulation.
Predicted Properties (Comparative):
Biological Activity
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.35 g/mol
This compound features a benzenesulfonamide core, which is known for its diverse biological activities, particularly in the realm of antimicrobial and anticancer agents.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is often implicated in the inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential antimicrobial properties.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | |
| Compound B | A549 (Lung) | 7.8 | |
| This compound | MDA-MB-231 (Breast) | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Sulfonamides are historically known for their antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC; µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of pyrimidine derivatives showed that compounds similar to this compound exhibited significant growth inhibition in MCF-7 and MDA-MB-231 cell lines compared to standard chemotherapeutics like Doxorubicin.
- Antimicrobial Screening : In a recent investigation, a series of benzenesulfonamide derivatives were tested against multidrug-resistant strains of bacteria, revealing that the target compound inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide, and how can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer : Synthesis involves sequential steps: (1) functionalization of the pyrimidine ring with a butoxy group via nucleophilic substitution (using K₂CO₃ as a base in DMF at 80°C), (2) coupling with 4-aminobenzenesulfonamide via amide bond formation (EDC/HOBt catalysis in dichloromethane). Yield optimization requires precise stoichiometry (1:1.2 molar ratio for sulfonamide coupling), inert atmosphere (N₂), and purification via silica gel chromatography (ethyl acetate/hexane gradient). Purity is confirmed by HPLC (≥95% by area normalization) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the 3D conformation, with refinement using SHELXL-2018/3. Complementary ¹H/¹³C NMR (400 MHz, DMSO-d₆) confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm). FT-IR identifies sulfonamide S=O stretches (1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.1024) .
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Use broth microdilution (CLSI M07-A11 guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). Include sulfadiazine as a positive control. For fungicidal activity, perform time-kill assays in RPMI-1640 medium (pH 7.0) with incubation at 35°C. Data normalization to optical density (OD₆₀₀) and colony-forming unit (CFU) counts ensures reproducibility .
Advanced Research Questions
Q. How can computational methods predict the interaction of this sulfonamide with dihydropteroate synthase (DHPS) in antimicrobial studies?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the DHPS crystal structure (PDB ID: 1AJ0). Optimize ligand geometry via DFT (B3LYP/6-31G* basis set). Binding affinity (ΔG) and hydrogen-bond interactions (e.g., with Asp185 and Lys220) are validated by molecular dynamics simulations (NAMD, 100 ns trajectories). Compare results with in vitro enzymatic inhibition assays (IC₅₀ via UV–Vis spectroscopy) .
Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer : Conduct meta-analysis adjusting for variables: (1) cell line origin (e.g., primary vs. immortalized cells), (2) serum concentration in media (e.g., 10% FBS vs. serum-free), and (3) compound solubility (DMSO concentration ≤1%). Use standardized protocols (e.g., CLSI guidelines) and cross-validate findings in orthogonal assays (e.g., fluorescence-based ATP quantification vs. resazurin assays). Collaborative inter-laboratory studies reduce bias .
Q. How does the butoxy substituent influence the compound’s pharmacokinetic properties, and what in silico tools assess this?
- Methodological Answer : The butoxy group enhances lipophilicity (logP calculated via ChemAxon), improving membrane permeability but reducing aqueous solubility. Use SwissADME to predict ADME properties: bioavailability score (0.55), GI absorption (high), and CYP450 inhibition (CYP2C9 isoform). Compare with analogues lacking the butoxy group to isolate substituent effects. Validate predictions via Caco-2 cell permeability assays .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ differences between cancer cell lines). Include Hill slope analysis to assess cooperativity. Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. How can researchers design robust structure-activity relationship (SAR) studies for sulfonamide derivatives?
- Methodological Answer : Synthesize a congeneric series with systematic variation (e.g., alkoxy chain length at the pyrimidine 5-position). Test biological activity in parallel assays (e.g., antimicrobial, anti-inflammatory). Apply multivariate analysis (principal component analysis, PCA) to correlate structural descriptors (e.g., Hammett σ constants) with bioactivity. Include negative controls (e.g., unsubstituted sulfonamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
